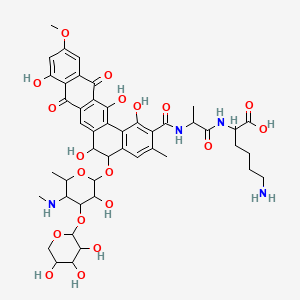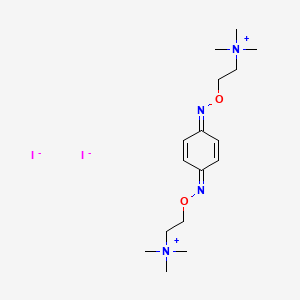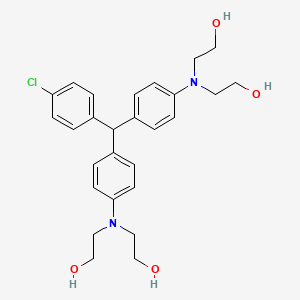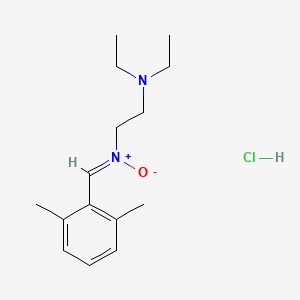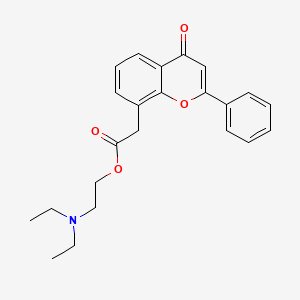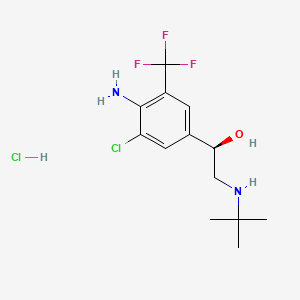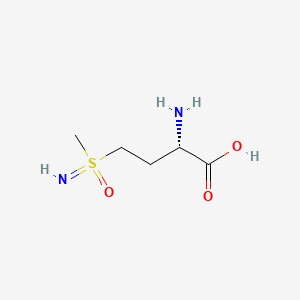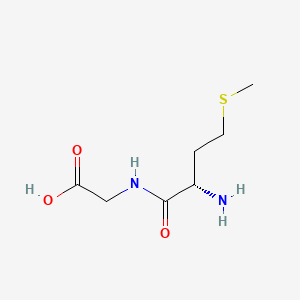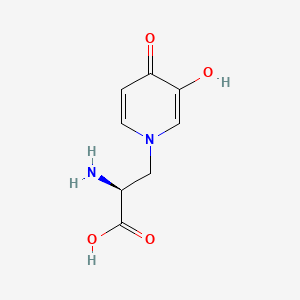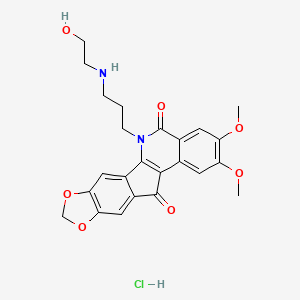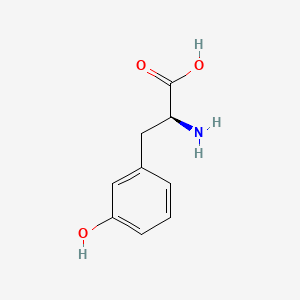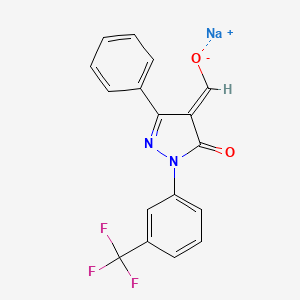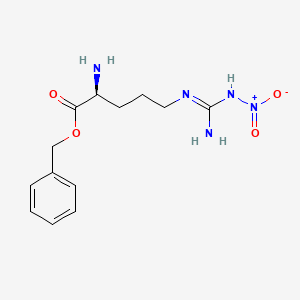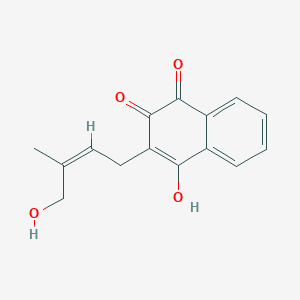
Lomatiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lomatiol is a naturally occurring naphthoquinone compound primarily isolated from plants of the Lomatia species, such as Lomatia dentata, Lomatia ferruginea, and Lomatia obliqua . It shares structural similarities with lapachol, a principal constituent of the Bignoniaceae family . This compound has garnered interest due to its potential biological activities and its role as a precursor for various synthetic derivatives with medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lomatiol can be synthesized from lapachol through chemical and microbial transformations . One efficient synthetic route involves the oxidation of lapachol using selenium dioxide (SeO2), which yields this compound with a high efficiency of 90% . This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, utilizing selenium dioxide oxidation of lapachol . The scalability of this method makes it suitable for industrial applications, ensuring a consistent and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
Lomatiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form novel furano- and pyrano-naphthoquinone derivatives.
Epoxidation: Under epoxidation conditions, this compound forms furano-naphthoquinone derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for the oxidation of lapachol to this compound.
Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is used for the epoxidation of this compound.
Major Products Formed
Furano-naphthoquinone derivatives: These are formed during the epoxidation of this compound.
Pyrano-naphthoquinone derivatives: These are also formed during the epoxidation of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of lomatiol involves its interaction with various molecular targets and pathways. This compound exerts its effects through the following mechanisms:
Anticancer Activity: This compound derivatives induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Antibacterial Activity: This compound inhibits bacterial growth by interfering with bacterial cell wall synthesis and disrupting membrane integrity.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Lomatiol is structurally similar to other naphthoquinones, such as lapachol, β-lapachone, and α-lapachone . this compound exhibits unique properties that distinguish it from these compounds:
β-Lapachone: This compound derivatives have shown comparable or superior anticancer activity compared to β-lapachone.
α-Lapachone: This compound’s unique structural features allow for the synthesis of novel derivatives with distinct biological activities.
Similar Compounds
- Lapachol
- β-Lapachone
- α-Lapachone
- 2-Acetylfuronaphthoquinone
This compound’s unique chemical properties and its potential for various applications make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
523-34-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O4/c1-9(8-16)6-7-12-13(17)10-4-2-3-5-11(10)14(18)15(12)19/h2-6,16-17H,7-8H2,1H3/b9-6+ |
InChI Key |
YJMIIMYBDZPSBH-RMKNXTFCSA-N |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |
Isomeric SMILES |
C/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/CO |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lomatiol; NSC 24872; NSC-24872; NSC24872; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


